molecular formula C8H8N2O B116217 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 156267-14-0

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No. B116217
M. Wt: 148.16 g/mol
InChI Key: ZCZFNJTUKHCRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism Of Action

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and reduce inflammation in various tissues. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.

Biochemical And Physiological Effects

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to improve glucose tolerance and insulin sensitivity in mice. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to improve cognitive function and reduce anxiety-like behavior in rats.

Advantages And Limitations For Lab Experiments

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. One area of interest is the development of novel HDAC inhibitors based on the structure of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Another area of interest is the study of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in combination with other anticancer agents to determine its potential as a combination therapy. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in humans.

Synthesis Methods

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroformate in the presence of potassium carbonate. This reaction yields ethyl 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxoacetate, which is then subjected to a one-pot reaction with hydroxylamine hydrochloride and sodium acetate to yield 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.

Scientific Research Applications

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anticancer agent. In a study conducted on human lung cancer cells, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to inhibit cell growth and induce apoptosis. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was also found to inhibit the growth of human breast cancer cells in another study. Furthermore, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to reduce inflammation in the lungs and improve lung function.

properties

CAS RN

156267-14-0

Product Name

1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-methyl-3H-pyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C8H8N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h2-3,5H,4H2,1H3

InChI Key

ZCZFNJTUKHCRFO-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=C1C=CN=C2

Canonical SMILES

CN1C(=O)CC2=C1C=CN=C2

synonyms

2H-Pyrrolo[3,2-c]pyridin-2-one,1,3-dihydro-1-methyl-(9CI)

Origin of Product

United States

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